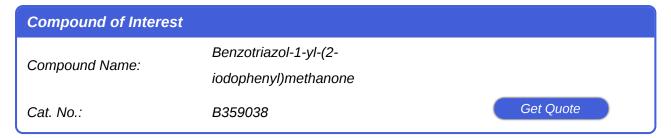


Benzotriazole Derivatives: A Comprehensive Technical Guide for Chemical Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole, a bicyclic heterocyclic compound, has emerged as a versatile scaffold in chemical research, particularly in the fields of medicinal chemistry and materials science. Its unique chemical structure, characterized by a fused benzene and triazole ring, allows for a wide range of chemical modifications, leading to a diverse library of derivatives with a broad spectrum of biological activities and physicochemical properties. This technical guide provides an in-depth review of the synthesis, mechanisms of action, and applications of benzotriazole derivatives, with a focus on quantitative data and detailed experimental protocols to aid researchers in their scientific endeavors.

The significance of benzotriazole derivatives in drug discovery is underscored by their demonstrated efficacy as antimicrobial, anticancer, antiviral, and antioxidant agents.[1][2] The structural backbone of benzotriazole is present in several commercially available pharmaceuticals and experimental drugs.[3] In materials science, these compounds are widely utilized as effective corrosion inhibitors, particularly for copper and its alloys, and as UV stabilizers.[2][4] This guide will systematically explore these key areas, presenting curated data and methodologies to facilitate further research and development.

Synthesis of Benzotriazole Derivatives







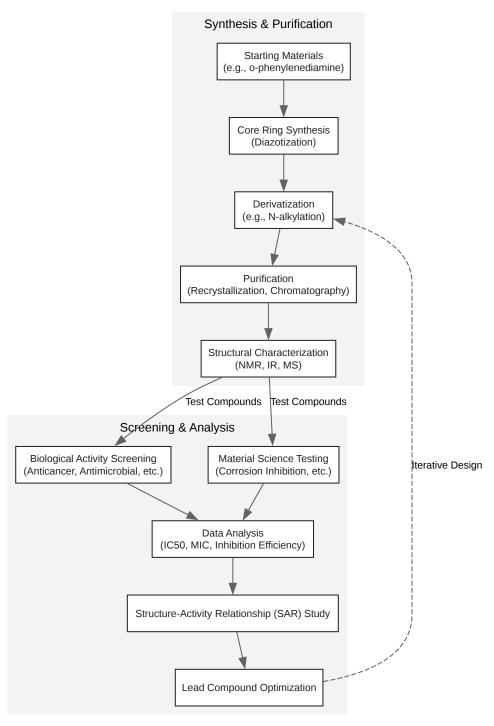
The synthesis of the core benzotriazole structure and its subsequent derivatization are well-established processes in organic chemistry. The most common method for synthesizing the benzotriazole ring involves the diazotization of ortho-phenylenediamine.[2] Further functionalization is typically achieved through N-alkylation or N-acylation, allowing for the introduction of various substituents to modulate the compound's properties.[2]

General Synthesis Workflow

The overall process for synthesizing and evaluating benzotriazole derivatives typically follows a logical progression from initial synthesis and purification to comprehensive biological or material science-based evaluation.



General Workflow for Benzotriazole Derivative Research



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Caption: A generalized workflow for the synthesis, characterization, and evaluation of benzotriazole derivatives.

Applications in Medicinal Chemistry

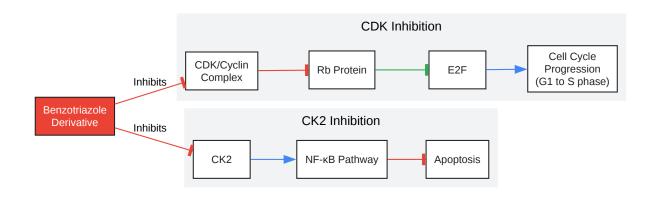
Benzotriazole derivatives have shown significant promise in various therapeutic areas due to their ability to interact with a wide range of biological targets.

Anticancer Activity

A substantial body of research has focused on the development of benzotriazole derivatives as anticancer agents. These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases and disruption of microtubule polymerization.[2][5]

Mechanism of Action: Kinase Inhibition

Many benzotriazole derivatives function as inhibitors of protein kinases, such as Casein Kinase 2 (CK2) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer cells and play a crucial role in cell cycle progression and apoptosis.[2][6]



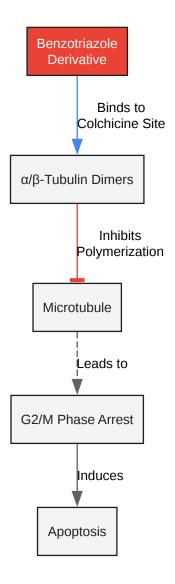
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Caption: Simplified signaling pathways illustrating the anticancer mechanism of benzotriazole derivatives through CDK and CK2 inhibition.



Mechanism of Action: Tubulin Polymerization Inhibition

Certain benzotriazole derivatives have been identified as microtubule-destabilizing agents. They bind to the colchicine-binding site on β -tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7][8]



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Caption: Mechanism of action of benzotriazole derivatives as tubulin polymerization inhibitors.

Quantitative Data: Anticancer Activity



The following table summarizes the in vitro anticancer activity of selected benzotriazole derivatives against various human cancer cell lines, reported as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
ARV-2	MCF-7 (Breast)	3.16	[8][9]
HeLa (Cervical)	5.31	[8][9]	
HT-29 (Colon)	10.6	[8][9]	-
Compound 2.1	VX2 (Carcinoma)	3.80 ± 0.75	[10]
Compound 2.2	MGC (Stomach)	3.72 ± 0.11	[10]
Compound 2.5	A549 (Lung)	5.47 ± 1.11	[10]
MKN45 (Stomach)	3.04 ± 0.02	[10]	
N2-acetic acid hydrazide TBBt	MCF-7 (Breast)	9.1	[11]
A549 (Lung)	6.3	[11]	

Antimicrobial Activity

Benzotriazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13] Their mechanism of action often involves the disruption of microbial cell membranes.[2]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected benzotriazole derivatives against various microorganisms.



Compound Type	Microorganism	MIC (μg/mL)	Reference
Triazolo[4,5-f]- quinolinone carboxylic acids	Escherichia coli	12.5 - 25	[2][9]
5-COOMe substituted benzotriazole	-	0.125 - 0.25	[12]
Trifluoromethyl- substituted benzimidazole derivatives	MRSA	12.5 - 25	[2]
Benzotriazole derivative (16I)	Bacillus subtilis	6.25	[9]
Benzotriazole derivative (16h)	Escherichia coli	6.25	[9]
Benzotriazole derivative (4e)	Staphylococcus aureus	8 (μM)	[13]
Benzotriazole derivative (5g)	Bacillus subtilis	8 (μM)	[13]

Antioxidant Activity

Several benzotriazole derivatives have been reported to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[2]

Quantitative Data: Antioxidant Activity

The antioxidant capacity of selected benzotriazole derivatives is presented below as IC50 values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.



Compound Series	IC50 Range	Reference
Benzotriazole-substituted N- phenylacetamide and acetylcarbamic acid derivatives	Varied (some showed high activity)	[14]

Applications in Materials Science

Beyond their biomedical applications, benzotriazole derivatives are crucial in various industrial settings, most notably as corrosion inhibitors.

Corrosion Inhibition

Benzotriazole and its derivatives are highly effective corrosion inhibitors for copper and its alloys. They form a protective, passive film on the metal surface, which is a complex between copper and the benzotriazole molecule. This film is insoluble in many aqueous and organic solutions, thereby preventing corrosive agents from reaching the metal.[4][15][16]

Quantitative Data: Corrosion Inhibition

The following table summarizes the corrosion inhibition efficiency of benzotriazole and its derivatives on copper in different corrosive media.

Inhibitor	Corrosive Medium	Inhibition Efficiency (%)	Reference
Benzotriazole	3.5% NaCl (flowing)	High (mass loss decreased 4-5 times)	[4]
Benzotriazole	Synthetic tap water	99.78 - 99.91	[7]
1-(Phenylsulfonyl)-1H- benzotriazole	1 M HNO3	93.5 (at 5 mM)	[17]
Benzotriazole-1- carboxamide	1 M HNO3	92.4 (at 5 mM)	[17]

Experimental Protocols



This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

Synthesis of Benzotriazole from o-Phenylenediamine

Principle: This method involves the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium, followed by intramolecular cyclization to form the benzotriazole ring.

Materials:

- o-Phenylenediamine
- Glacial acetic acid
- Sodium nitrite
- Deionized water
- Ice

Procedure:

- In a beaker, dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.
 Gentle warming may be required to achieve a clear solution.
- Cool the solution to 5-15°C in an ice bath.
- Prepare a solution of sodium nitrite in water and cool it.
- Add the cold sodium nitrite solution to the o-phenylenediamine solution while stirring. The temperature of the reaction mixture will rise rapidly.
- Continue stirring and then allow the mixture to cool. The benzotriazole product will separate.
- Chill the mixture thoroughly in an ice bath to solidify the product.
- Collect the solid product by vacuum filtration and wash it with ice-cold water.



• The crude product can be purified by recrystallization from boiling water or a suitable organic solvent like benzene.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- Human cancer cell lines
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Benzotriazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well microtiter plates

Procedure:

- Seed the cancer cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
- Treat the cells with various concentrations of the benzotriazole derivatives and a vehicle control (e.g., DMSO).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.



- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control
 and determine the IC50 value.

In Vitro Antioxidant Activity (DPPH Assay)

Principle: The DPPH assay measures the radical scavenging activity of an antioxidant. In the presence of an antioxidant, the purple color of the stable DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
- Benzotriazole derivatives (dissolved in a suitable solvent)
- Standard antioxidant (e.g., ascorbic acid, Trolox)
- Methanol or ethanol
- 96-well microtiter plates or cuvettes

Procedure:

- Prepare a series of dilutions of the benzotriazole derivatives and the standard antioxidant.
- Add a fixed volume of the DPPH solution to each dilution in a 96-well plate or cuvette.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solutions at approximately 517 nm using a microplate reader or spectrophotometer.
- Calculate the percentage of DPPH radical scavenging activity for each concentration.



• Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

Benzotriazole derivatives represent a highly valuable and versatile class of compounds with significant potential in both medicinal chemistry and materials science. The ease of synthesis and the ability to readily modify their structure have led to the development of a vast number of derivatives with a wide array of biological and physical properties. This technical guide has provided a comprehensive overview of the current state of research on benzotriazole derivatives, including detailed synthetic and experimental protocols, and a compilation of quantitative data on their anticancer, antimicrobial, antioxidant, and corrosion-inhibiting activities. The provided diagrams of signaling pathways and experimental workflows offer a visual representation of their mechanisms and the research process. It is anticipated that this guide will serve as a valuable resource for researchers, scientists, and drug development professionals, fostering further innovation and discovery in this exciting field of chemical research.

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